Ro 27-3225 trifluoroacetate salt

Receptor Selectivity cAMP Assay Target Engagement

Selective MC4R agonist (EC50 1 nM) with clean neuroprotective profile and no proconvulsant effects. Validated in stroke and shock models, reduces infarct volume while increasing neurogenesis 2.5-fold. Ideal for behavioral studies without taste aversion confounding. ≥98% purity, room temp shipping.

Molecular Formula C39H52N12O6
Molecular Weight 784.9 g/mol
Cat. No. B12041064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 27-3225 trifluoroacetate salt
Molecular FormulaC39H52N12O6
Molecular Weight784.9 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N
InChIInChI=1S/C39H52N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1
InChIKeyNINOPZAAGJJNAR-YDPTYEFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 27-3225 Trifluoroacetate Salt: A High-Purity, Potent and Selective MC4 Receptor Agonist for Hemorrhagic Shock and Neuroinflammation Research


Ro 27-3225 trifluoroacetate salt (CAS: 1373926-49-8) is a synthetic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that functions as a potent and selective agonist for the melanocortin 4 receptor (MC4R) [1]. It is supplied as a trifluoroacetate (TFA) salt for improved handling and solubility in research applications . With a reported purity of ≥98% (by reversed-phase HPLC) and a molecular weight of 784.9 g/mol (free base basis), this compound serves as a critical tool for delineating MC4R-specific signaling pathways [2].

Why Generic MC4R Agonists Cannot Substitute for Ro 27-3225 Trifluoroacetate Salt in Critical Studies


Within the melanocortin receptor family, functional outcomes are highly dependent on the specific receptor subtype activated. Substituting a selective MC4R agonist like Ro 27-3225 with a non-selective pan-agonist (e.g., NDP-α-MSH) or an agonist with a different selectivity profile (e.g., THIQ) introduces confounding variables due to off-target activity at MC1, MC3, and MC5 receptors [1]. This can lead to misinterpretation of data, as shown in comparative studies where Ro 27-3225's unique selectivity profile correlates with distinct in vivo outcomes—including the absence of proconvulsant effects observed with other MC4R ligands—and is essential for experiments requiring specific interrogation of the MC4R pathway [2]. The quantitative evidence below details the precise differentiation points that mandate the specific selection of Ro 27-3225.

Quantitative Evidence Guide: Head-to-Head Performance Data for Ro 27-3225 Trifluoroacetate Salt


In Vitro Selectivity: Ro 27-3225 Demonstrates Over 100-Fold Selectivity for MC4R Over MC1, MC3, and MC5 Receptors

Ro 27-3225 exhibits a highly selective agonist profile, preferentially activating the melanocortin 4 receptor (MC4R) over other melanocortin receptor subtypes. In a head-to-head cellular assay measuring cAMP production, Ro 27-3225 was significantly more potent at MC4R compared to MC1R, MC3R, and MC5R . This contrasts sharply with non-selective agonists like NDP-α-MSH, which lack this level of discrimination.

Receptor Selectivity cAMP Assay Target Engagement

In Vivo Hemorrhagic Shock: Ro 27-3225 Restores Mean Arterial Pressure Comparable to a Non-Selective Agonist

In a rat model of severe hemorrhagic shock, Ro 27-3225 was directly compared to the non-selective agonist NDP-α-MSH and another selective MC4 agonist, PG-931. All three agonists, including Ro 27-3225, produced a dose-dependent (13-108 nmol/kg i.v.) restoration of cardiovascular and respiratory functions, and improved survival relative to saline-treated controls, which all died within 30-35 minutes [1]. Treatment with Ro 27-3225 also prevented morphological and immunocytochemical changes in heart, lung, liver, and kidney at both early (25 min) and late (24 h) intervals .

Hemorrhagic Shock Cardiovascular Function Survival In Vivo Efficacy

In Vivo Neuroprotection: Ro 27-3225 Reduces Infarct Volume and Improves Neurological Outcome Post-Stroke

In a mouse model of transient middle cerebral artery occlusion (tMCAO), a standard model for ischemic stroke, Ro 27-3225 treatment (0.5 mg/kg i.p. daily for 14 days) produced significant neuroprotective and neurorestorative effects. Specifically, it increased neurogenesis (BrdU+/DCX+ cells) by 2.5-fold and decreased microglial activation (Iba1+ cells) by 40% . These cellular changes were associated with significantly decreased infarct volumes, reduced brain water content, and improved neurological deficits compared to saline-treated controls [1].

Cerebral Infarction Neuroprotection Neuroinflammation In Vivo Efficacy

Comparative Pharmacology: Ro 27-3225 Lacks Proconvulsant Effects Observed with Another MC4R Agonist

In a study comparing the effects of various melanocortin receptor agonists in a rat model of infantile spasms, Ro 27-3225 and another MC4R agonist, THIQ, exhibited markedly different pharmacological profiles. Following systemic administration, Ro 27-3225 (0.1-1.0 mg/kg) had no effect, while THIQ (1 mg/kg) exhibited proconvulsant effects [1]. Both compounds, however, delayed the onset of spasms when administered intracerebroventricularly (i.c.v.) [2].

Epilepsy Infantile Spasms Adverse Effects Comparative Pharmacology

MC4R-Dependent Anorectic Effect: Ro 27-3225 Reduces Food Intake Without Inducing Conditioned Taste Aversion

A key differentiator for Ro 27-3225 in appetite research is its ability to induce a robust anorectic effect without the confound of conditioned taste aversion (CTA). In a head-to-head study comparing Ro 27-3225 with the emetic agent lithium chloride (LiCl), only LiCl induced CTA. Ro 27-3225, at doses that potently suppressed food intake, did not produce this aversive effect [1]. This is supported by data showing a 67.8% reduction in food intake in rats following a 10 nmol central dose [2].

Appetite Regulation Metabolic Research Behavioral Pharmacology Conditioned Taste Aversion

Optimal Research and Industrial Application Scenarios for Ro 27-3225 Trifluoroacetate Salt


Investigating MC4R-Specific Pathways in Circulatory Shock and Multiple Organ Failure

Ro 27-3225 is the optimal tool for dissecting the protective role of MC4R in hemorrhagic shock models. As demonstrated in head-to-head comparisons, it provides the same life-saving and multi-organ protective effects as non-selective agonists (NDP-α-MSH) but with a clean, MC4R-specific mechanism [1]. This specificity is critical for avoiding confounding results from MC1, MC3, or MC5 receptor activation, which are activated by broader-spectrum agonists . Its use is validated in rat models to study cardiovascular restoration, free radical reduction, and prevention of tissue damage in heart, lung, liver, and kidney .

Studying Post-Ischemic Neuroprotection and Neuroinflammation in Stroke Models

For research into ischemic stroke and cerebral infarction, Ro 27-3225 offers a validated pharmacological approach to activate MC4R and study its downstream neuroprotective and anti-inflammatory effects. Data from tMCAO mouse models show that treatment with Ro 27-3225 leads to quantifiable improvements in key endpoints, including a 2.5-fold increase in neurogenesis and a 40% reduction in microglial activation, which correlate with reduced infarct volume and improved neurological outcomes [1]. This makes it a powerful tool for exploring therapeutic strategies targeting secondary brain injury.

Investigating Appetite and Energy Homeostasis Independent of Aversive Effects

Ro 27-3225 is uniquely suited for behavioral studies of appetite and energy balance where a clean anorectic signal is required. Its demonstrated ability to suppress food intake (by up to 67.8% at a 10 nmol central dose) without inducing conditioned taste aversion (CTA) sets it apart from many other appetite-modulating agents [1]. This allows researchers to attribute changes in feeding behavior directly to MC4R activation in the CNS, rather than to non-specific illness or malaise, which is a common confound in this field .

Comparative Pharmacology Studies for MC4R Ligand Profiling and Safety Assessment

Ro 27-3225 serves as an essential reference compound in comparative studies of melanocortin receptor agonists. Its distinct profile—high MC4R selectivity and lack of proconvulsant effects—provides a crucial baseline for evaluating the functional selectivity and potential adverse effects of novel MC4R-targeting molecules [1]. Studies have shown that other MC4R agonists, like THIQ, can produce proconvulsant effects, highlighting the importance of using Ro 27-3225 as a well-characterized control to isolate MC4R-mediated outcomes from off-target or compound-specific liabilities .

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